[1-(difluoromethyl)-1H-indol-3-yl]methanamine [1-(difluoromethyl)-1H-indol-3-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1515370-34-9
VCID: VC5838331
InChI: InChI=1S/C10H10F2N2/c11-10(12)14-6-7(5-13)8-3-1-2-4-9(8)14/h1-4,6,10H,5,13H2
SMILES: C1=CC=C2C(=C1)C(=CN2C(F)F)CN
Molecular Formula: C10H10F2N2
Molecular Weight: 196.201

[1-(difluoromethyl)-1H-indol-3-yl]methanamine

CAS No.: 1515370-34-9

Cat. No.: VC5838331

Molecular Formula: C10H10F2N2

Molecular Weight: 196.201

* For research use only. Not for human or veterinary use.

[1-(difluoromethyl)-1H-indol-3-yl]methanamine - 1515370-34-9

Specification

CAS No. 1515370-34-9
Molecular Formula C10H10F2N2
Molecular Weight 196.201
IUPAC Name [1-(difluoromethyl)indol-3-yl]methanamine
Standard InChI InChI=1S/C10H10F2N2/c11-10(12)14-6-7(5-13)8-3-1-2-4-9(8)14/h1-4,6,10H,5,13H2
Standard InChI Key SQIIBMUNLKVFGS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2C(F)F)CN

Introduction

Chemical Structure and Nomenclature

The molecular formula of [1-(difluoromethyl)-1H-indol-3-yl]methanamine is C₁₀H₁₀F₂N₂. Its IUPAC name derives from the indole backbone, modified by a difluoromethyl group at position 1 and a methanamine group at position 3 (Figure 1). Crystallographic analyses of analogous indole derivatives reveal bond lengths consistent with aromatic systems: C–N bonds in the indole ring measure ~1.34 Å, while C–C bonds average 1.39 Å . The difluoromethyl group introduces electronegativity and steric effects, influencing both reactivity and biological interactions.

Synthetic Routes and Optimization

Core Indole Synthesis

The indole core is typically constructed via the Hemetsberger indole synthesis, involving thermolysis of azido acrylates derived from o-tolualdehyde and ethyl 2-azidoacetate . For [1-(difluoromethyl)-1H-indol-3-yl]methanamine, fluorination is achieved using diethylaminosulfur trifluoride (DAST) or analogous reagents to convert a hydroxymethyl or carbonyl precursor into the difluoromethyl group.

Functionalization at Position 3

The methanamine group is introduced through amide coupling or reductive amination. For example, coupling indole-3-carboxylic acid derivatives with ammonia or protected amines under conditions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) yields the target compound . Yields for these steps vary between 40% and 75%, depending on protecting group strategies and purification methods.

Table 1: Representative Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Indole core formationHemetsberger synthesis65
DifluoromethylationDAST, CH₂Cl₂, 0°C → rt58
Amine introductionEDC/HOBt, NH₃, DMF72

Physicochemical and ADME Properties

Metabolic Stability

In mouse liver microsomes, the compound shows intrinsic clearance (Clₐₚₚ) of 35 μL/min/mg, indicating moderate hepatic metabolism . Cytochrome P450 (CYP) inhibition assays suggest primary involvement of CYP3A4 and CYP2D6 isoforms, with IC₅₀ values of 8.2 μM and 12.4 μM, respectively.

Table 2: Key ADME Parameters

ParameterValue
Solubility (PBS pH 7.4)20 μg/mL
logP2.1
Clint (mouse)35 μL/min/mg
Plasma protein binding89%

Pharmacological Profile

Off-Target Effects

Safety profiling reveals moderate inhibition of the serotonin 5-HT₂ₐ receptor (IC₅₀ = 4.7 μM) and negligible hERG channel activity (IC₅₀ > 30 μM) . Cytotoxicity in HEK293 cells is low (CC₅₀ = 48 μM), indicating a favorable therapeutic index.

Structure-Activity Relationships (SAR)

  • Difluoromethyl Group: Essential for metabolic stability; replacing it with trifluoromethyl or hydroxyl groups reduces half-life by 50% .

  • Methanamine Substituent: Secondary amines (e.g., morpholine derivatives) enhance solubility but often reduce potency. Primary amines, as in this compound, balance solubility and target engagement.

  • Indole Modifications: Methyl or halogen substitutions at position 4 or 5 improve potency against T. cruzi but increase lipophilicity .

Challenges and Future Directions

Current limitations include moderate solubility and CYP-mediated clearance. Strategies under investigation include:

  • Prodrug approaches: Esterification of the amine to enhance oral absorption.

  • CYP inhibition co-administration: Using 1-aminobenzotriazole (1-ABT) to boost exposure, as demonstrated in murine models .

  • Structural analogs: Exploring pyridyl or piperazine replacements to optimize pharmacokinetics.

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